3,6-Diaminobenzophenone
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Overview
Description
3,6-Diaminobenzophenone: is an organic compound with the molecular formula C13H12N2O . It is also known by other names such as (2,5-Diaminophenyl)(phenyl)methanone and Benzophenone, 2,5-diamino . This compound is characterized by the presence of two amino groups attached to the benzene ring at the 2 and 5 positions, and a phenyl group attached to the carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diaminobenzophenone typically involves the reaction of 2,5-diaminobenzoic acid with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate benzoyl ester , which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3,6-Diaminobenzophenone undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Reagents like or are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2,5-dinitrobenzophenone.
Reduction: Formation of 2,5-diaminobenzhydrol.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
3,6-Diaminobenzophenone has a wide range of applications in scientific research, including:
Medicine: Research has explored its potential as an antiviral and antimalarial agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Diaminobenzophenone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of farnesyltransferase , an enzyme involved in the post-translational modification of proteins. This inhibition disrupts the function of proteins that rely on farnesylation, leading to various biological effects . Additionally, its antiviral activity is attributed to its ability to bind to viral proteases, thereby inhibiting viral replication .
Comparison with Similar Compounds
- 2-Aminobenzophenone
- 3,4-Diaminobenzophenone
- 4,4’-Diaminobenzophenone
Comparison: 3,6-Diaminobenzophenone is unique due to the specific positioning of its amino groups, which imparts distinct chemical and biological properties. Compared to 2-Aminobenzophenone, which has only one amino group, this compound exhibits enhanced reactivity and potential for forming more complex derivatives . Similarly, while 3,4-Diaminobenzophenone has amino groups at different positions, the 2,5-configuration of this compound offers unique steric and electronic properties that influence its reactivity and interactions with biological targets .
Properties
CAS No. |
18330-94-4 |
---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
(2,5-diaminophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H12N2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2 |
InChI Key |
WJWKTVHKQDEXEQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)N |
Synonyms |
2,5-diaminobenzophenone |
Origin of Product |
United States |
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